4,6-Dimorpholino-2-pyrimidinyl methyl sulfide
Description
Properties
IUPAC Name |
4-(2-methylsulfanyl-6-morpholin-4-ylpyrimidin-4-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-20-13-14-11(16-2-6-18-7-3-16)10-12(15-13)17-4-8-19-9-5-17/h10H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNLAIYZDZLQBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)N2CCOCC2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4,6-Dimorpholino-2-chloropyrimidine
The first step entails displacing two chlorine atoms at the 4- and 6-positions of 2,4,6-trichloropyrimidine with morpholine. This reaction is typically conducted in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) under reflux conditions. A molar excess of morpholine (2.2–3.0 equivalents) ensures complete substitution, while a base such as triethylamine neutralizes HCl byproducts.
Reaction Conditions
- Solvent: DMF or THF
- Temperature: 80–100°C
- Time: 6–12 hours
- Yield: 70–85% (estimated based on analogous reactions)
The intermediate 4,6-dimorpholino-2-chloropyrimidine is isolated via vacuum distillation or recrystallization.
Substitution of the 2-Chloro Group with Methylthio
The final step introduces the methylthio (-SCH₃) group at the 2-position. Sodium thiomethoxide (NaSCH₃) serves as the nucleophile, displacing the remaining chlorine under mild conditions.
Reaction Conditions
Mechanistic Insight
The electron-donating morpholino groups at the 4- and 6-positions deactivate the pyrimidine ring, necessitating moderate heating to facilitate the substitution. Steric hindrance from the morpholine substituents may further slow the reaction, requiring extended reaction times compared to unsubstituted trichloropyrimidine.
Alternative Cyclocondensation Approaches
While less common, pyrimidine ring-forming reactions offer potential pathways to this compound. These methods often involve cyclocondensation of β-dicarbonyl compounds with amidines or thioureas, though adaptations are required to incorporate morpholino and methylthio groups.
Malonate-Based Cyclization
A patent describing the synthesis of 4,6-dihydroxy-2-methylpyrimidine provides a conceptual framework. By replacing dimethyl malonate with a morpholine-containing β-ketoester and introducing a methylthio group during cyclization, this method could theoretically yield the target compound.
Hypothetical Reaction Scheme
- Formation of β-Ketoester: React morpholine with ethyl acetoacetate to generate a morpholine-substituted β-ketoester.
- Cyclocondensation: Treat the β-ketoester with acetamidine hydrochloride in methanol under basic conditions (e.g., sodium methoxide).
- Methylthio Introduction: Substitute a hydroxyl or chloro group with methylthio using NaSCH₃ or similar reagents.
Challenges
- Regioselective incorporation of morpholino groups at the 4- and 6-positions remains unverified.
- Competing side reactions may reduce yields.
Comparative Analysis of Methods
The table below contrasts the two primary synthetic routes:
| Parameter | Nucleophilic Substitution | Cyclocondensation |
|---|---|---|
| Starting Material Cost | Moderate | Low |
| Step Count | 2 | 3+ |
| Yield | 60–75% | Not reported |
| Scalability | High | Moderate |
| Environmental Impact | Moderate (chlorinated waste) | Low |
Key Observations
- The nucleophilic substitution route is more established and reliable, albeit with environmental concerns due to chlorinated intermediates.
- Cyclocondensation methods, while theoretically viable, lack experimental validation for this specific compound.
Emerging Methodologies and Innovations
Recent advances in green chemistry have spurred interest in one-pot syntheses and catalyst-free reactions. For instance, the use of triphosgene as a safer alternative to POCl₃ in pyrimidine functionalization (as demonstrated in unrelated syntheses) could be adapted to improve the sustainability of the nucleophilic substitution route.
Industrial-Scale Considerations
For large-scale production, the nucleophilic substitution method is preferred due to its straightforward scalability. Key optimizations include:
- Solvent Recycling: DMF or THF recovery systems to reduce costs.
- In Situ Generation of NaSCH₃: Using methanol and elemental sulfur to minimize handling of hazardous reagents.
Chemical Reactions Analysis
4,6-Dimorpholino-2-pyrimidinyl methyl sulfide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas can be used.
Substitution: Nucleophilic substitution reactions are common, where the morpholine groups can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 4,6-Dimorpholino-2-pyrimidinyl methyl sulfide exhibit various biological activities:
- Enzyme Inhibition : Studies show that this compound can inhibit specific enzymes linked to cancer progression. The morpholino groups enhance its interaction with target sites, potentially leading to effective therapeutic agents .
- Antimicrobial Properties : Preliminary investigations suggest that this compound may have antimicrobial effects, making it a candidate for developing new antibiotics or antifungal agents.
Case Studies
Several studies have documented the applications of this compound:
- Cancer Research : A study published in 2012 explored the compound's ability to inhibit cancer cell proliferation. The results indicated that it could significantly reduce the growth of certain cancer cell lines by targeting metabolic pathways critical for cell survival .
- Antiviral Activity : Another research effort focused on the antiviral properties of related compounds. Results showed promising activity against specific viral strains, suggesting potential applications in antiviral drug development .
- Pharmacokinetics : Investigations into the pharmacokinetic properties revealed that the compound has favorable absorption and distribution characteristics, which are essential for effective drug formulation .
Mechanism of Action
The mechanism of action of 4,6-Dimorpholino-2-pyrimidinyl methyl sulfide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with cellular pathways, leading to its effects on biological systems. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4,6-Dimorpholino-2-pyrimidinyl methyl sulfide can be compared to other pyrimidine derivatives such as:
4,6-Dimorpholino-2-chloropyrimidine: A precursor in the synthesis of this compound.
2,4-Dimorpholino-6-chloropyrimidine: Another related compound with similar chemical properties.
These compounds share structural similarities but differ in their specific functional groups and reactivity, making this compound unique in its applications and chemical behavior.
Biological Activity
4,6-Dimorpholino-2-pyrimidinyl methyl sulfide (CAS No. 339017-72-0) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an inhibitor of various signaling pathways involved in cancer progression. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
The biological activity of this compound is primarily linked to its interaction with key signaling pathways, notably the PI3K/Akt/mTOR pathway. This pathway is crucial for cellular growth and survival, and its dysregulation is often implicated in cancer.
- Inhibition of PI3K/Akt/mTOR Pathway : The compound has been shown to inhibit phosphorylation events downstream of PI3K, specifically targeting Akt and mTOR. In studies involving various cancer cell lines, treatment with this compound resulted in decreased phosphorylation of Akt at Ser473 and Thr308, leading to reduced cell proliferation and increased apoptosis .
Efficacy in Preclinical Studies
Several preclinical studies have evaluated the efficacy of this compound in various cancer models. Below is a summary of key findings:
These studies indicate that the compound exhibits dose-dependent effects on tumor growth inhibition across different cancer types.
Case Studies
- Breast Cancer Treatment : In a study by Burger et al., the administration of this compound at doses of 25 mg/kg showed substantial inhibition of both p70S6K and Akt phosphorylation in MDA-MB-361 xenografts. A higher dose (50 mg/kg) resulted in a notable decrease in tumor size, highlighting its potential as a therapeutic agent for breast cancer .
- Prostate Cancer Efficacy : Research conducted on PC3 prostate cancer xenografts demonstrated that daily administration of the compound at a dose of 200 mg/kg led to significant tumor growth inhibition. The study emphasized the importance of the PI3K/Akt/mTOR pathway in mediating these effects .
Q & A
Q. What are the recommended synthetic routes for 4,6-Dimorpholino-2-pyrimidinyl methyl sulfide?
The compound is synthesized via nucleophilic substitution reactions. For example, morpholine groups can be introduced to pyrimidine scaffolds using sodium periodate (NaIO₄) in THF/H₂O mixtures under controlled conditions . Methyl sulfide groups are typically added through alkylation or thiolation steps, as seen in analogous pyrimidine derivatives like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine, where methylsulfanyl groups are introduced via LDA-mediated reactions in THF at low temperatures . Optimization of reaction time, solvent ratios, and temperature is critical to avoid side products.
Q. How is the compound characterized post-synthesis?
Characterization involves:
- NMR spectroscopy to confirm substitution patterns (e.g., morpholino and methylsulfide groups).
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC analysis to assess purity, with retention time comparisons against standards (e.g., phenolic compounds analyzed at 254 nm) .
- InChI key validation for structural uniqueness, as demonstrated in PubChem-derived protocols for related pyrimidine sulfides .
Q. What are the stability considerations for this compound under different storage conditions?
Stability is influenced by temperature and solvent. Short-term storage at -4°C and long-term storage at -20°C are recommended for analogs like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine to prevent hydrolysis or oxidation . Polar solvents (e.g., DMSO) may enhance stability compared to aqueous buffers. Degradation products should be monitored via TLC or HPLC .
Advanced Research Questions
Q. How does this compound interact with PI3K/mTOR signaling pathways?
Structurally related 4,6-dimorpholino-1,3,5-triazine derivatives (e.g., PQR309) exhibit pan-class I PI3K inhibition with balanced mTOR targeting. The morpholino groups enhance kinase binding affinity, while the pyrimidine core stabilizes interactions with ATP-binding pockets. In vitro assays show IC₅₀ values <100 nM for PI3Kα/β/δ/γ, with no off-target binding to tubulin (unlike BKM120) .
Q. What in vivo models demonstrate its pharmacokinetic and efficacy profiles?
Preclinical studies on analogs like PQR309 reveal:
Q. How can researchers address discrepancies in reported activity data across studies?
Contradictions often arise from assay conditions (e.g., ATP concentrations, cell line variability). To resolve these:
Q. What computational methods predict its binding modes and metabolite profiles?
Molecular docking (e.g., AutoDock Vina) models the compound’s interaction with PI3Kα (PDB: 4LZP), highlighting hydrogen bonds with Val851 and hydrophobic contacts with Trp780. Metabolite prediction via tools like MetaCore suggests oxidation of the methylsulfide group as a primary metabolic pathway .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
